4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
Preparation Methods
The synthesis of 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps, typically starting with the preparation of the decanoylaminoacetyl intermediate. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, this derivative is esterified with 2-bromobenzoic acid under specific reaction conditions to yield the target compound .
Chemical Reactions Analysis
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions .
Scientific Research Applications
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can be compared with other similar compounds, such as:
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate: Similar structure but with a methyl group instead of a bromine atom.
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Another similar compound with a methyl group in place of the bromine atom.
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate: Contains a phenylacrylate moiety instead of the bromobenzoate.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
CAS No. |
765284-70-6 |
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Molecular Formula |
C26H32BrN3O4 |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C26H32BrN3O4/c1-2-3-4-5-6-7-8-13-24(31)28-19-25(32)30-29-18-20-14-16-21(17-15-20)34-26(33)22-11-9-10-12-23(22)27/h9-12,14-18H,2-8,13,19H2,1H3,(H,28,31)(H,30,32)/b29-18+ |
InChI Key |
GQTZHSVPOJAMST-RDRPBHBLSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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